1-Methyl-4-(3-methylpyridin-2-YL)piperazine
Overview
Description
1-Methyl-4-(3-methylpyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H17N3. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals, agriculture, and material science. This compound features a pyridine ring substituted at the 2-position with a piperazine ring, which is further methylated at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(3-methylpyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylpyridine-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and aldehydes.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Substitution reactions can produce a range of substituted piperazines.
Scientific Research Applications
1-Methyl-4-(3-methylpyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its use in treating neurological disorders and inflammation.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-4-(3-methylpyridin-2-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-Methyl-4-(3-methylpyridin-2-yl)piperazine is similar to other piperazine derivatives, such as 2-methyl-4-(3-methylpyridin-2-yl)piperazine and 1-ethyl-4-(3-methylpyridin-2-yl)piperazine. These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical properties and biological activities.
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Properties
IUPAC Name |
1-methyl-4-(3-methylpyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10-4-3-5-12-11(10)14-8-6-13(2)7-9-14/h3-5H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHBYUGQYALQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675172 | |
Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-43-1 | |
Record name | 1-Methyl-4-(3-methyl-2-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187386-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(3-methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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